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Compound of Interest

Compound Name: 7-Iodo-7-deaza-D-guanosine

Cat. No.: B1582133 Get Quote

7-Iodo-7-deaza-D-guanosine is a synthetically modified purine nucleoside that serves as a

critical tool for researchers in molecular biology, chemical biology, and drug development. Its

structure deviates from the natural D-guanosine in two key ways: the nitrogen atom at position

7 of the purine ring is replaced by a carbon atom (the "7-deaza" modification), and an iodine

atom is attached to this new carbon (Figure 1). This engineered design imparts unique

chemical properties that overcome significant experimental challenges and unlock new

avenues for therapeutic innovation.

The primary utility of the 7-deaza backbone lies in its ability to disrupt non-canonical Hoogsteen

base pairing, which is a major cause of secondary structure formation in guanine-rich DNA

sequences.[1][2] These secondary structures often impede the processivity of DNA

polymerases, leading to failures in PCR amplification and sequencing of GC-rich regions like

CpG islands.[3] By substituting the N7 atom, a key hydrogen bond acceptor in Hoogsteen

pairs, with a carbon, 7-deaza-guanosine derivatives ensure that base pairing proceeds

exclusively through the canonical Watson-Crick face. This modification significantly enhances

the stability and fidelity of DNA synthesis.[4][5]

Furthermore, the introduction of an iodine atom at the 7-position transforms the nucleoside into

a versatile chemical intermediate. The carbon-iodine bond serves as an efficient reactive

handle for post-synthetic functionalization, most notably through palladium-catalyzed cross-

coupling reactions such as the Suzuki-Miyaura coupling.[1][6][7] This allows for the modular

synthesis of a vast library of novel guanosine analogs with tailored properties for applications

ranging from antiviral agents to potent modulators of immune signaling pathways.[6][7][8]
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This guide provides a comprehensive overview of the core chemical properties, reactivity, and

applications of 7-Iodo-7-deaza-D-guanosine, offering field-proven insights for its effective use

in research and development.

Guanosine

7-Iodo-7-deaza-Guanosine

G

DG

Click to download full resolution via product page

Figure 1. Comparison of Guanosine and 7-Iodo-7-deaza-Guanosine structures.

Core Chemical and Physical Properties
A precise understanding of the fundamental properties of 7-Iodo-7-deaza-D-guanosine is

essential for its proper handling, storage, and application in experimental workflows.
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Property Value Source

IUPAC Name

2-(4-amino-5-iodopyrrolo[2,3-

d]pyrimidin-7-yl)-5-

(hydroxymethyl)oxolane-3,4-

diol

[9]

Molecular Formula C₁₁H₁₃IN₄O₄ [9][10]

Molecular Weight 392.15 g/mol [9][10]

CAS Number 24386-93-4 [9]

Physical Form Solid

λmax
267 nm (in Tris-HCl, pH 7.5 for

dGTP form)
[11]

Solubility Soluble in DMSO [12]

Structural Implications and Reactivity
The unique behavior of 7-Iodo-7-deaza-D-guanosine stems directly from its dual

modifications. Each change addresses a specific challenge or creates a new opportunity for

chemical manipulation.

The 7-Deaza Modification: Enhancing Glycosidic Bond
Stability and Eliminating Secondary Structures
The replacement of the N7 nitrogen with a CH group fundamentally alters the electronic

properties and hydrogen bonding potential of the purine ring.

Elimination of Hoogsteen Base Pairing: The N7 atom of guanine is a primary site for

Hoogsteen hydrogen bonding, which can lead to the formation of G-quadruplexes and other

complex secondary structures in GC-rich DNA. These structures are a major barrier to DNA

polymerases. The 7-deaza modification removes this hydrogen bond acceptor, thereby

preventing the formation of these inhibitory structures and linearizing the template strand for

more efficient PCR and sequencing.[3][13]
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Increased Glycosidic Bond Stability: The glycosidic bond in purine nucleosides is susceptible

to cleavage under acidic conditions (depurination). The 7-deaza modification has been

shown to increase the stability of this bond, making the resulting oligonucleotides more

robust during synthesis, purification, and analysis, particularly in mass spectrometry

applications where fragmentation is a concern.[4][5][14]

The 7-Iodo Modification: A Gateway to Chemical
Diversity
The iodine atom at the 7-position is not merely a structural feature but a key functional group

that enables extensive post-synthetic modification. Its primary role is to serve as a leaving

group in palladium-catalyzed cross-coupling reactions.

7-Iodo-7-deaza-Guanosine
(Starting Material)

Boronic Acid (R-B(OH)₂) 
+ Pd Catalyst + Base

 Suzuki-Miyaura 
 Cross-Coupling 7-Aryl/Alkenyl-7-deaza-Guanosine

(Functionalized Product)
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Figure 2. Workflow for functionalization via Suzuki-Miyaura cross-coupling.

This reactivity is the cornerstone of its use as a molecular scaffold. Researchers can start with

the single, readily available 7-iodo precursor and, through parallel synthesis, generate a

diverse library of 7-substituted analogs. This is a highly efficient strategy in drug discovery for

structure-activity relationship (SAR) studies. For example, this approach has been used to

synthesize novel cyclic dinucleotide analogues that act as agonists for the STING (Stimulator of

Interferon Genes) receptor, a critical target in immuno-oncology.[6][7] The ability to

systematically vary the substituent at the 7-position allows for the fine-tuning of binding affinity

and biological activity.

Key Applications and Methodologies
Application in DNA Amplification and Sequencing
The primary application of 7-deaza-guanosine derivatives (often as the triphosphate, 7-deaza-

dGTP) is to overcome challenges in amplifying and sequencing GC-rich DNA templates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://lab.rockefeller.edu/chait/pdf/95/95_schneider_nucleic-acids-res.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC306899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC291867/
https://www.benchchem.com/product/b1582133?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9620234/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01305
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality Behind Experimental Choice: Standard dGTP allows GC-rich regions to fold into

stable secondary structures due to Hoogsteen G-G pairing. This stalls the DNA polymerase,

resulting in weak or no PCR product and unreadable sequencing ladders. By substituting dGTP

with 7-deaza-dGTP (or a mix of the two), these secondary structures are destabilized, allowing

the polymerase to proceed through the template, yielding full-length products.[3]

Experimental Protocol: PCR of GC-Rich Templates

Reagent Preparation: Prepare PCR master mix as per your standard protocol.

Nucleotide Substitution: In the dNTP mix, replace dGTP entirely with 7-deaza-dGTP, or use a

mixture (e.g., 3:1 ratio of 7-deaza-dGTP to dGTP). The optimal ratio may require empirical

testing.

Template DNA: Use high-quality template DNA. The benefits of 7-deaza-dGTP are

particularly pronounced when working with low amounts of poor-quality DNA.[3]

Thermal Cycling: Standard cycling conditions can often be used. However, for extremely

difficult templates, consider combining the use of 7-deaza-dGTP with other PCR enhancers

like betaine or DMSO.

Analysis: Analyze the PCR product by agarose gel electrophoresis. Expect to see a

reduction in non-specific byproducts and a clearer band for the target amplicon compared to

reactions using 100% dGTP.[3]

Application as a Synthetic Intermediate in Drug
Discovery
7-Iodo-7-deaza-D-guanosine is a foundational building block for creating libraries of novel

nucleoside analogs.

Causality Behind Experimental Choice: The carbon-iodine bond at the 7-position is sufficiently

reactive to participate in cross-coupling reactions while the rest of the nucleoside remains

stable. This allows for the selective and high-yield introduction of diverse chemical moieties

(e.g., aryl, heteroaryl, alkyl groups) to probe the chemical space around the nucleobase and

optimize interactions with a biological target.[6][7]
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Figure 3. Logical workflow for drug discovery using the 7-iodo-7-deaza-guanosine scaffold.

Handling and Safety
Proper handling and storage are crucial to maintain the integrity of the compound.

Protocol: Stock Solution Preparation and Storage

Weighing: As a solid, handle in a well-ventilated area, using appropriate personal protective

equipment (gloves, lab coat, safety glasses).
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Dissolution: Prepare stock solutions in an anhydrous solvent like Dimethyl Sulfoxide

(DMSO).[12] For a 10 mM stock, for example, dissolve 3.92 mg of 7-Iodo-7-deaza-D-
guanosine in 1 mL of DMSO.

Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw

cycles.[12] The compound should be protected from light.[12] Stock solutions stored at -80°C

are typically stable for at least 6 months.[12]

Safety Profile

Hazard Type Statement

Pictogram GHS07 (Exclamation mark)

Signal Word Warning

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

Precautionary Statements

P261 (Avoid breathing dust), P280 (Wear

protective gloves/eye protection), P301+P312

(IF SWALLOWED: Call a POISON

CENTER/doctor if you feel unwell),

P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing)

(Data sourced from Sigma-Aldrich)

Conclusion
7-Iodo-7-deaza-D-guanosine is far more than a simple nucleoside analog; it is a strategically

designed chemical tool that addresses fundamental challenges in nucleic acid chemistry. The

7-deaza modification provides a crucial advantage for the enzymatic processing of difficult GC-

rich templates, while the 7-iodo group offers a versatile synthetic handle for the creation of

novel molecular probes and therapeutic candidates. Its dual-functionality ensures its continued
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relevance and importance for researchers at the interface of chemistry, biology, and medicine.

A thorough understanding of its properties, as detailed in this guide, is the first step toward

leveraging its full potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl
guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J
[pubs.rsc.org]

2. journals.iucr.org [journals.iucr.org]

3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands -
PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC147614/
https://academic.oup.com/nar/article/26/11/2554/1041916
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC147582/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5137435/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1187141/
https://www.researchgate.net/publication/11494639_7-Deaza-2-deoxyguanosine_allows_PCR_and_sequencing_reactions_from_CpG_islands
https://www.benchchem.com/product/b1582133?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03029j
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03029j
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03029j
https://journals.iucr.org/paper?yf3200
https://pmc.ncbi.nlm.nih.gov/articles/PMC1187147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1187147/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. lab.rockefeller.edu [lab.rockefeller.edu]

5. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine
may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry -
PMC [pmc.ncbi.nlm.nih.gov]

6. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine
Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. bocsci.com [bocsci.com]

9. 7-Iodo-7-deaza-D-guanosine | C11H13IN4O4 | CID 1830 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. biosynth.com [biosynth.com]

11. 7-Deaza-7-iodo-dGTP, Guanosines labeled with Halogen atoms (F, Cl, Br, I) - Jena
Bioscience [jenabioscience.com]

12. medchemexpress.com [medchemexpress.com]

13. researchgate.net [researchgate.net]

14. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated
derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: A Strategic Modification of a Fundamental
Nucleoside]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582133#chemical-properties-of-7-iodo-7-deaza-d-
guanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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